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Compound of Interest

Compound Name: 4-Bromo-2-cyanobenzaldehyde

Cat. No.: B1441534 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic profile of 4-
Bromo-2-cyanobenzaldehyde (C₈H₄BrNO), a key aromatic intermediate in organic synthesis.

Designed for researchers, medicinal chemists, and professionals in drug development, this

document synthesizes predictive data based on analogous structures and established

spectroscopic principles to offer a robust framework for the characterization of this molecule.

While direct experimental spectra for 4-Bromo-2-cyanobenzaldehyde are not widely

published, this guide provides a detailed interpretation of its expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Physicochemical
Properties
4-Bromo-2-cyanobenzaldehyde is a disubstituted benzaldehyde with a bromine atom at the

4-position and a nitrile group at the 2-position relative to the aldehyde functionality. This

substitution pattern significantly influences the electronic environment of the aromatic ring and,

consequently, its spectroscopic signatures.
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Property Value Source

Molecular Formula C₈H₄BrNO --INVALID-LINK--

Molecular Weight 210.03 g/mol --INVALID-LINK--

Monoisotopic Mass 208.94763 Da --INVALID-LINK--[1]

Appearance Expected to be a solid --INVALID-LINK--

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-Bromo-2-
cyanobenzaldehyde, with interpretations grounded in the analysis of structurally similar

compounds.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show distinct signals for the aldehyde proton and the

three aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects

of the aldehyde, cyano, and bromo groups.
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~10.2 Singlet 1H Aldehyde (-CHO)

The aldehyde

proton is highly

deshielded and

appears as a

singlet far

downfield.

~8.1 Doublet 1H H-6

This proton is

ortho to the

electron-

withdrawing

aldehyde group,

leading to a

downfield shift. It

will appear as a

doublet due to

coupling with H-

5.

~7.9
Doublet of

doublets
1H H-5

This proton is

coupled to both

H-6 and H-3,

resulting in a

doublet of

doublets.

~7.8 Doublet 1H H-3

This proton is

ortho to the

cyano group and

will appear as a

doublet due to

coupling with H-

5.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide key insights into the carbon framework of the molecule.

The chemical shifts are predicted based on the known effects of the substituents on the

benzene ring.

Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~189 C=O (Aldehyde)

The carbonyl carbon of the

aldehyde is characteristically

found in this downfield region.

~138 C-4 (C-Br)
The carbon attached to the

bromine atom is deshielded.

~135 C-6
Aromatic carbon adjacent to

the aldehyde group.

~133 C-2 (C-CN)
The carbon bearing the cyano

group.

~131 C-5 Aromatic methine carbon.

~129 C-1 (C-CHO)
The carbon to which the

aldehyde group is attached.

~116 C-3 Aromatic methine carbon.

~115 -C≡N (Cyano)
The carbon of the nitrile group

typically appears in this region.

Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-resolution NMR spectra is as follows:

Sample Preparation: Dissolve 5-10 mg of 4-Bromo-2-cyanobenzaldehyde in approximately

0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1441534?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A

sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence to

simplify the spectrum to singlets for each unique carbon. A larger number of scans will be

necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier

transform, phasing, and baseline correction. The chemical shifts should be referenced to the

residual solvent peak or an internal standard like tetramethylsilane (TMS).

Workflow for NMR analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The

IR spectrum of 4-Bromo-2-cyanobenzaldehyde is expected to exhibit characteristic

absorption bands for the aldehyde and nitrile groups, as well as vibrations associated with the

substituted aromatic ring.

Predicted Wavenumber
(cm⁻¹)

Vibration Functional Group

~2850 and ~2750 C-H Stretch (Fermi doublet) Aldehyde (-CHO)

~2230 C≡N Stretch Nitrile (-CN)

~1705 C=O Stretch Aldehyde (-CHO)

~1600, ~1570, ~1470 C=C Stretch Aromatic Ring

~1200 C-H in-plane bending Aromatic Ring

~830 C-H out-of-plane bending 1,2,4-Trisubstituted Benzene

Below 700 C-Br Stretch Aryl Halide

Experimental Protocol for IR Spectroscopy
A common method for obtaining the IR spectrum of a solid sample is as follows:
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Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg

of dry potassium bromide (KBr) using an agate mortar and pestle.

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

The final spectrum is the ratio of the sample spectrum to the background spectrum.

Start

Sample Preparation

Grind sample with KBr

Press into a pellet

Instrument Setup

Run background scan

Data Acquisition

Analyze sample pellet

Data Analysis

Identify characteristic peaks
End

Click to download full resolution via product page

Procedure for FT-IR analysis.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 4-Bromo-2-cyanobenzaldehyde, the mass spectrum is expected to show

a characteristic isotopic pattern due to the presence of bromine.

Predicted Mass Spectrum
Molecular Ion Peak (M⁺): The spectrum will exhibit a pair of molecular ion peaks of nearly

equal intensity at m/z 209 and 211, corresponding to the two major isotopes of bromine (⁷⁹Br

and ⁸¹Br).
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Major Fragmentation Pathways:

Loss of the aldehyde proton (-H) to give a fragment at m/z 208/210.

Loss of the aldehyde group (-CHO) to give a fragment at m/z 180/182.

Loss of the bromine atom (-Br) to give a fragment at m/z 130.

m/z Proposed Fragment

209/211 [C₈H₄⁷⁹/⁸¹BrNO]⁺˙ (Molecular Ion)

180/182 [C₇H₄⁷⁹/⁸¹BrN]⁺˙

130 [C₈H₄NO]⁺

102 [C₇H₄N]⁺

Experimental Protocol for Mass Spectrometry
A typical procedure for obtaining an electron ionization (EI) mass spectrum is:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC).

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Fragmentation logic in EI-MS.

Safety and Handling
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4-Bromo-2-cyanobenzaldehyde should be handled with appropriate personal protective

equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3] It is advisable to work

in a well-ventilated area or a fume hood.[2][3] Store the compound in a tightly sealed container

in a cool, dry place.[2]

Conclusion
The spectroscopic data presented in this guide, derived from the principles of NMR, IR, and

MS, and supported by comparative analysis of related compounds, provides a comprehensive

framework for the characterization of 4-Bromo-2-cyanobenzaldehyde. These analytical

techniques, when used in concert, enable unambiguous structural confirmation, which is

essential for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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